Methyl 3-methylpiperidine-4-carboxylate

Description

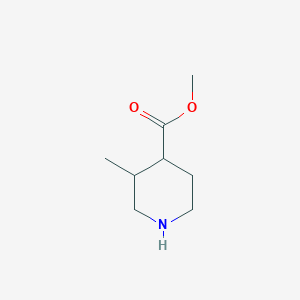

Methyl 3-methylpiperidine-4-carboxylate is a piperidine derivative featuring a methyl ester group at the 4-position and a methyl substituent at the 3-position. It exists in stereoisomeric forms (cis and trans), which influence its physicochemical and biological properties. The compound and its hydrochloride salts (e.g., CAS 1797255-52-7, 133567-10-9) are widely used as intermediates in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting receptors like S1P .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 3-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

BSPJTLUXMCHYGU-UHFFFAOYSA-N |

SMILES |

CC1CNCCC1C(=O)OC |

Canonical SMILES |

CC1CNCCC1C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Methyl 3-methylpiperidine-4-carboxylate is a piperidine derivative with a variety of applications in scientific research, particularly in the fields of organic chemistry and pharmaceuticals . This compound is utilized as a reactant in the synthesis of compounds targeting tuberculosis and has demonstrated potential in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Applications

- Antitubercular Agents: this compound is used as a reactant in synthesizing compounds with antitubercular applications.

- Tumor Cell Proliferation Inhibition: Compounds synthesized using this compound have shown the ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Synthesis of Piperidine Derivatives: It is a building block in the synthesis of various piperidine derivatives, as demonstrated by the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .

- Morphine Analogs: Serves as an intermediate in the production of 4a-aryldecahydroisoquinolines, which are morphine analogs with potential analgesic properties and reduced side effects compared to morphine .

- Ligand Design: Employed in the synthesis of ligands with an oxadiazole core, which are valuable in creating radioligands for imaging biological processes .

Case Studies

The provided search results offer limited specific case studies directly involving this compound. However, they do point to contexts where related compounds and synthetic strategies have been applied:

- Radioligand Development: One study utilized piperidine derivatives to develop a radioligand, 18F] 28c in injured livers correlated with increased S1P1 expression, demonstrating its potential in diagnostic imaging .

- Morphine Analog Synthesis: this compound can be used in the synthesis of morphine analogs . These analogs are designed to retain the analgesic properties of morphine but with fewer undesirable side effects. The process involves synthesizing 4a-aryldecahydroisoquinolines, which mimic the structure of morphine alkaloids .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Ethyl 3-methylpiperidine-4-carboxylate (CAS 1159822-87-3)

- Structure : Ethyl ester variant with a C2H5 group instead of CH3.

- Molecular Weight : 207.7 vs. 193.67 (methyl ester hydrochloride) .

- Synthesis : Prepared via similar hydrogenation methods (e.g., PtO2 in acetic acid), but the ethyl ester may exhibit different stereoselectivity due to steric effects .

- Applications : Used in S1P receptor modulators; the ethyl group may enhance lipophilicity compared to the methyl derivative .

b) tert-Butyl 3-methylpiperidine-4-carboxylate

- Structure : Incorporates a bulky tert-butyl ester group.

- Molecular Weight : 224.65, higher than methyl/ethyl analogues .

- Properties : Increased steric hindrance improves stability, making it suitable as a protecting group in multistep syntheses .

c) (3S,4S)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (CAS 205805-13-6)

- Structure : Features a 4-chlorophenyl substituent, altering electronic properties.

- Molecular Weight : 267.75, significantly higher due to the aromatic group .

- Properties : Predicted pKa = 7.69, suggesting moderate basicity; used in medicinal chemistry for targeted bioactivity .

Stereochemical Variants

a) Cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS 133567-10-9)

- Synthesis : Produced via hydrogenation with PtO2, yielding an 85:15 cis:trans diastereomeric mixture .

- Applications : Stereochemistry impacts binding affinity in receptor-targeted drugs .

b) Trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS 1300713-02-3)

- Properties : Distinct crystallinity and solubility compared to the cis isomer; often isolated via chromatography .

Physicochemical Properties

Preparation Methods

Oxidation of Pyridine to N-Oxide Intermediate

The process begins with 4-picoline-2-carboxylic acid ethyl ester, which undergoes oxidation using phospho-molybdic acid (H₃PMo₁₂O₄₀) and hydrogen peroxide (30%) in aqueous medium. Reaction conditions of 70–80°C for 4–8 hours yield 4-picoline-2-carboxylic acid ethyl ester N-oxide with 92% efficiency. Critical parameters include:

- Catalyst loading : 5 wt% phospho-molybdic acid relative to substrate

- Oxidant stoichiometry : 2.2 equivalents H₂O₂ per mole substrate

- Workup : Dichloromethane extraction followed by recrystallization in petrol ether/ethyl acetate (3:1 v/v)

This step exemplifies the robustness of heterocyclic N-oxidation, though regioselectivity challenges may arise when adapting the method to 3-methylpyridine-4-carboxylate precursors.

Nitro Group Hydrogenation and Ring Closure

Patent CN103254121A details a stereoselective route to cis-(3R,4R)-piperidines via nitroalkene intermediates, providing a template for configuring the target molecule’s stereochemistry.

Cyclocondensation of 2-Butenal and Nitroethylamine

The synthesis initiates with a [4+2] cycloaddition between 2-butenal and N-protected 2-nitroethylamine. Catalyzed by a chiral Brønsted acid (e.g., (S)-BINOL-phosphoric acid), this step forms (3R,4R)-4-methyl-3-nitro-3,4-dihydropyridine with >90% diastereomeric excess (de). Critical parameters:

- Temperature : -10°C to 50°C, with lower temperatures favoring kinetic control

- Catalyst loading : 0.1–0.3 equivalents relative to aldehyde

- Acid additive : Benzoic acid (2 equivalents per catalyst) enhances proton shuttle efficiency

Catalytic Hydrogenation to Piperidine

The nitro group in the dihydropyridine intermediate undergoes heterogeneous hydrogenation using 10% Pd/C under 0.1–2.0 MPa H₂. This step reduces both the nitro group and the double bond, affording (3R,4R)-3-amino-4-methylpiperidine in 85% yield. Stereoretention is achieved through:

- Solvent polarity : Methanol stabilizes the transition state via hydrogen bonding

- Pressure modulation : 1.5 MPa H₂ balances reaction rate and stereoselectivity

Esterification and Methylation

Subsequent steps install the carboxylate and methyl groups:

- Mitsunobu esterification : Treating 3-amino-4-methylpiperidine with methyl glycolate under DEAD/PPh₃ conditions introduces the carboxylate at C4

- Reductive amination : Formaldehyde and NaBH₃CN methylate the C3 amine, finalizing the target structure

This route achieves an overall 49% yield across eight steps, with the principal bottleneck being the multi-step protection/deprotection sequence.

Comparative Analysis of Synthetic Routes

The oxidation-reduction method offers operational simplicity but lacks stereochemical control, whereas the nitro hydrogenation route provides enantiomeric precision at the expense of synthetic brevity.

Q & A

Q. What are the common synthetic routes for Methyl 3-methylpiperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic routes often involve multi-step reactions, such as condensation, esterification, or protection/deprotection strategies. For example, piperidine derivatives are frequently synthesized via reductive amination or cyclization of amino alcohols. Key steps include:

- Boc-protection : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by deprotection with HCl .

- Esterification : Carboxylate groups can be introduced via methyl ester formation using methanol under acidic conditions.

- Purification : Column chromatography or recrystallization is recommended for isolating the final product.

Optimization involves adjusting solvents (e.g., dichloromethane or THF), temperature (room temperature to reflux), and catalysts (e.g., palladium for hydrogenation). Reaction progress should be monitored via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the piperidine ring structure, methyl ester group, and substituent positions. For example, the methyl ester typically appears as a singlet at ~3.6 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 155.09 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1730 cm indicate the ester carbonyl group.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Desiccants should be used to avoid moisture absorption .

- Decomposition Risks : Avoid exposure to strong acids/bases, which may hydrolyze the ester. Thermal degradation above 60°C can produce hazardous byproducts (e.g., CO, NO) .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer :

- TLC : Compare R values against a pure standard using silica gel plates and a suitable eluent (e.g., ethyl acetate/hexane).

- HPLC : Achieve >95% purity using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 62.73%, H: 8.41%, N: 9.15%, O: 20.71%) .

Advanced Research Questions

Q. What crystallographic refinement strategies are effective for determining the three-dimensional structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:

- R-factors : Aim for and .

- Disorder Modeling : Address positional disorder in the piperidine ring using PART instructions.

- Validation : Check using PLATON’s ADDSYM to avoid missed symmetry .

- Visualization : ORTEP-3 can generate thermal ellipsoid plots to confirm bond angles and torsional strain .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Compare experimental H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Discrepancies in methyl group shifts may indicate conformational flexibility.

- Dynamic NMR : Use variable-temperature NMR to study ring-flipping kinetics in the piperidine moiety.

- X-ray Validation : Resolve ambiguities in substituent positioning via SC-XRD .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing methyl with ethyl or altering the carboxylate position) and test bioactivity.

- Biological Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Computational Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., G-protein-coupled receptors) .

Q. How can computational docking studies be designed to investigate the binding interactions of this compound with biological targets?

- Methodological Answer :

- Protein Preparation : Obtain a crystal structure from the PDB (e.g., 5HT receptor). Remove water molecules and add hydrogens.

- Ligand Preparation : Optimize the compound’s geometry using Avogadro (MMFF94 force field).

- Docking Parameters : Use a grid box centered on the binding pocket (20 Å). Run 50 genetic algorithm iterations.

- Analysis : Prioritize poses with hydrogen bonds to Asp155 and hydrophobic interactions with Phe339 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.